

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

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An In-Depth Technical Guide to **Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, imparted by the two trifluoroethoxy groups, make it a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key building block in the development of therapeutic agents. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and discuss its strategic importance in drug design, supported by authoritative references.

Introduction to a Key Fluorinated Building Block

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to modulate key pharmacological properties. Fluorination can enhance metabolic stability, improve receptor binding affinity, and alter lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, identified by the CAS Number 35480-31-0, is a prime example of a fluorinated intermediate designed for this purpose.^{[1][2][3][4]} It belongs to the class of benzene compounds and esters.^[4] The presence of two electron-withdrawing trifluoroethoxy groups on the benzene ring significantly influences its reactivity and the properties of its derivatives. Its principal application lies in serving as a precursor to more complex molecules, most notably in the synthesis of the antiarrhythmic drug Flecainide.^{[5][6]} More recently, its utility has been explored in the creation of novel therapeutic candidates, such as potential anti-glioma agents, highlighting its continued relevance in contemporary medicinal chemistry.^[7]

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical entity is fundamental to its application in research and development. The key properties of **Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate** are summarized below.

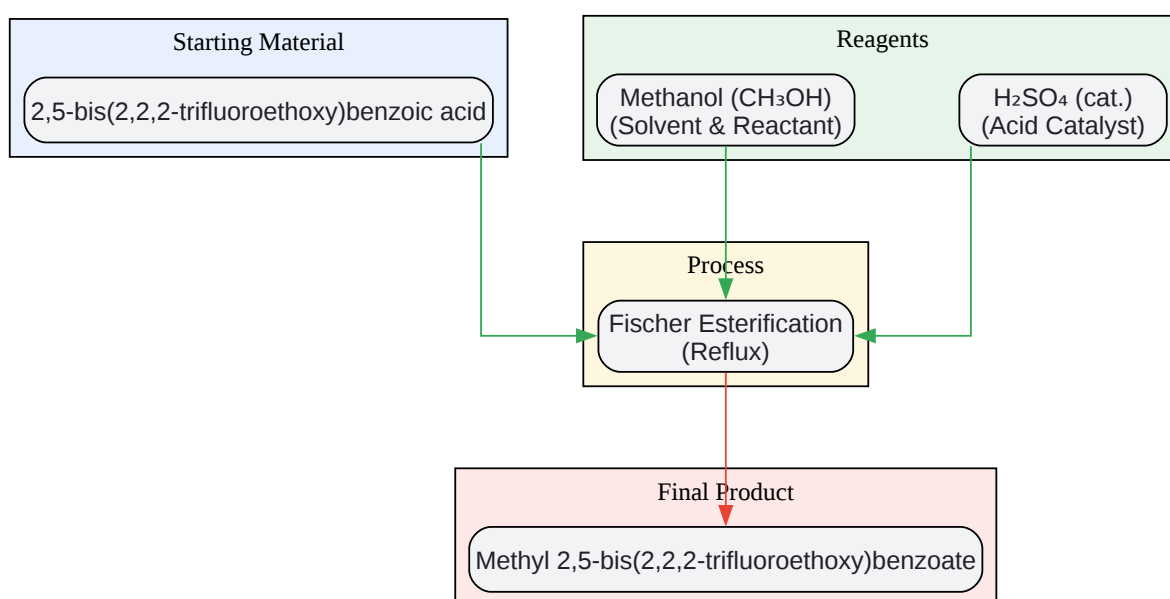
Property	Value	Source(s)
CAS Number	35480-31-0	[1][2][3]
Molecular Formula	C ₁₂ H ₁₀ F ₆ O ₄	[1][2][8]
Molecular Weight	332.20 g/mol	[1][3]
IUPAC Name	Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate	[2]
Synonym(s)	2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid methyl ester	[1]
Melting Point	40-41°C	[8]
Boiling Point	302.1 ± 42.0 °C at 760 mmHg	[8]
Density	1.4 ± 0.1 g/cm ³	[8]
LogP	3.3554	[1]
Topological Polar Surface Area (TPSA)	44.76 Å ²	[1]
InChIKey	YLMXTGWAYICZRY-UHFFFAOYSA-N	[2][3]
SMILES	COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)C(F)(F)F	[1][2][3]

Spectroscopic and analytical data, including NMR, HPLC, and LC-MS, are available from various chemical suppliers to confirm identity and purity.[4]

Synthesis and Mechanistic Considerations

The primary route for preparing **Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate** is through the esterification of its corresponding carboxylic acid, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This precursor acid is itself synthesized via a multi-step process, often starting from materials like 1,4-dibromobenzene or 2-bromo-5-chlorobenzoic acid.[5][6]

The direct esterification is a classic acid-catalyzed reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A subsequent nucleophilic attack by methanol, followed by proton transfer and the elimination of a water molecule, yields the methyl ester. The use of a strong acid catalyst like sulfuric acid is crucial to drive the equilibrium towards the product.



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Caption: Synthesis workflow for **Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate**.

Applications in Medicinal Chemistry and Drug Development

The value of **Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate** lies in its function as a versatile intermediate. The methyl ester group is an excellent platform for further chemical modification,

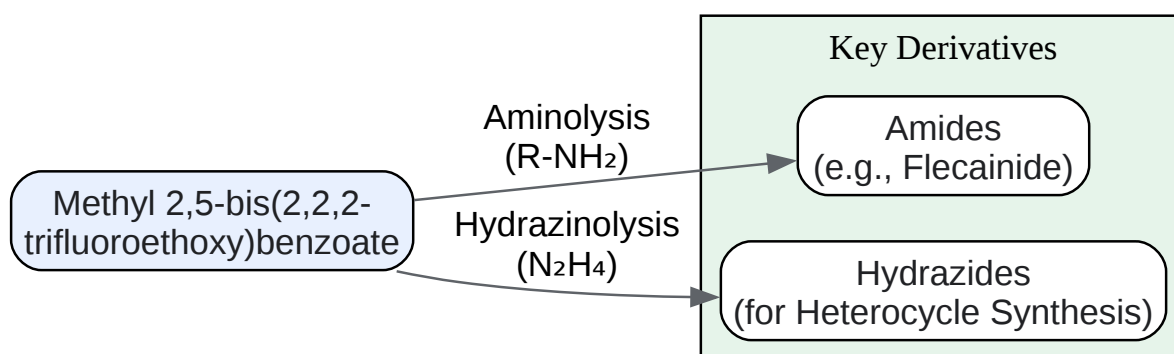
typically through aminolysis or hydrazinolysis, to introduce new functional groups and build molecular complexity.

Key Intermediate for Flecainide Synthesis

Historically, the most prominent application of this compound's parent acid is in the manufacture of Flecainide, a Class Ic antiarrhythmic agent used to treat and prevent abnormal heart rhythms. In the synthesis pathway, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is converted to an activated form (like an acid chloride) and then reacted with 2-(aminomethyl)piperidine to form the final amide bond in Flecainide.[5][6] While the acid is often used directly, the methyl ester serves as a stable, easily purified precursor that can be readily converted to the acid or used in transesterification or aminolysis reactions.

Scaffold for Novel Anticancer Agents

More recent research demonstrates the adaptability of this scaffold. A 2023 study detailed the synthesis of novel 1,3-thiazolidine-4-one derivatives designed as potential inhibitors of Aurora kinase A (AURKA) and VEGFR-2 for the treatment of glioblastoma.[7] In this work, the synthesis began with the esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid to its methyl ester, which was then converted to the corresponding benzohydrazide. This hydrazide intermediate was the key building block for constructing the final thiazolidinone-based drug candidates.[7]



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Caption: Role as a versatile building block for pharmaceutical synthesis.

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and subsequent modification of the title compound.

Protocol 5.1: Synthesis via Fischer Esterification

Objective: To synthesize **Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate** from the corresponding carboxylic acid.

Materials:

- 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

- In a round-bottom flask, dissolve 1.0 equivalent of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
- While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
- Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.

- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent like ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purify the product by recrystallization or column chromatography as needed to obtain pure **Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate**.

Protocol 5.2: Application - Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

Objective: To convert the methyl ester into a hydrazide intermediate for further elaboration.[\[7\]](#)

Materials:

- **Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate**
- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Ethanol
- Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

- Dissolve 1.0 equivalent of **Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate** in ethanol in a round-bottom flask.
- Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.
- Attach a reflux condenser and heat the reaction mixture to reflux for several hours until TLC analysis indicates the complete consumption of the starting ester.

- Cool the reaction mixture. The product hydrazide may precipitate upon cooling.
- If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
- If no precipitate forms, concentrate the solution under reduced pressure and purify the resulting solid by recrystallization to yield the desired benzohydrazide.

Safety, Handling, and Storage

Safety Precautions:

- Handling: Handle in accordance with good industrial hygiene and safety practices.^[9] Use in a well-ventilated area or under a fume hood.^[10] Avoid contact with skin, eyes, and clothing.^[11] Avoid breathing dust, fumes, or vapors.^[9]
- Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.^[9]^[10]
- Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.^[11]

Hazard Information:

- The compound is classified as an irritant.^[12] Risk phrases include R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.^[8]
- Safety phrases S26 and S37/39 recommend that in case of contact with eyes, rinse immediately with plenty of water and seek medical advice, and to wear suitable gloves and eye/face protection.^[8]

Storage and Disposal:

- Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.^[1]^[11]
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not let the product enter drains.^[9]^[13]

Conclusion

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is more than a simple chemical; it is a strategically designed intermediate that provides a gateway to complex, high-value pharmaceutical molecules. Its fluorinated structure offers inherent advantages for modulating drug properties, while its ester functionality allows for straightforward chemical diversification. From its established role in the synthesis of Flecainide to its recent application in developing novel anticancer agents, this compound continues to be a valuable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the pursuit of new and improved therapeutics.

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- To cite this document: BenchChem. [Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069459#methyl-2-5-bis-2-2-2-trifluoroethoxy-benzoate-cas-number]

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